molecular formula C25H30N2O2 B7705687 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide

カタログ番号 B7705687
分子量: 390.5 g/mol
InChIキー: CTGCABQKYUSUSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as TAK-242, was first synthesized in 2003 by Takeda Pharmaceutical Company Limited and has since been extensively studied for its pharmacological properties.

作用機序

The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves the inhibition of TLR4 signaling by binding to the intracellular domain of TLR4. This binding prevents the recruitment of adaptor molecules, leading to the suppression of downstream signaling pathways and the inhibition of cytokine production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide include the suppression of inflammatory cytokine production, inhibition of cancer cell growth and invasion, and inhibition of bacterial endotoxin-induced cytokine production. These effects are mediated by the inhibition of TLR4 signaling.

実験室実験の利点と制限

One advantage of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments is its specificity for TLR4 signaling, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is its potential cytotoxicity at high concentrations, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide to optimize its dosing and administration in clinical settings.
2. Investigation of the potential applications of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in other fields, such as neurology and dermatology.
3. Development of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide analogs with improved pharmacological properties, such as increased potency and reduced cytotoxicity.
4. Investigation of the potential synergistic effects of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors.
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, is a chemical compound that has shown promising potential in various scientific research fields. Its ability to selectively inhibit TLR4 signaling has made it a valuable tool for investigating the role of this pathway in various diseases. Further research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide and its analogs may lead to the development of novel therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases.

合成法

The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide involves several steps, including the reaction of tert-butylamine with 2-hydroxy-6-methylquinoline-3-carbaldehyde to form an imine. The imine is then reduced using sodium borohydride to produce the corresponding amine, which is reacted with isopropylbenzoyl chloride to yield the final product.

科学的研究の応用

4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and infectious diseases. In immunology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. This inhibition can lead to the suppression of inflammatory cytokine production, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential therapeutic agent for inflammatory diseases.
In oncology, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the growth and invasion of cancer cells by suppressing TLR4 signaling. This inhibition can also enhance the efficacy of chemotherapy drugs, making 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide a potential adjuvant therapy for cancer.
In infectious diseases, 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines induced by bacterial endotoxins, making it a potential therapeutic agent for sepsis and other bacterial infections.

特性

IUPAC Name

4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-16(2)27(24(29)18-8-10-21(11-9-18)25(4,5)6)15-20-14-19-13-17(3)7-12-22(19)26-23(20)28/h7-14,16H,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGCABQKYUSUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。